1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (CAS 1841081-72-8) is a critical advanced intermediate and recognized pharmacopeial impurity—often designated as Bilastine Impurity 27 or Bilastine Intermediate-4—central to the production and quality control of the non-sedating H1-antihistamine bilastine . In industrial procurement, it is sourced either as a rigorously characterized reference standard for API release testing or as a bulk building block for the final N-alkylation stage of bilastine synthesis [1]. The hydrochloride salt form is specifically prioritized over the free base (CAS 110963-63-8) because it provides quantifiably higher solid-state stability, predictable stoichiometry, and greater aqueous solubility, which are critical for both precise analytical calibration and reproducible process scale-up .
Generic substitution or the use of crude, uncharacterized analogs is unviable when procuring this specific benzimidazole-piperidine derivative due to strict regulatory and synthetic requirements [1]. In analytical workflows, substituting this exact compound with a different salt form or a closely related analog (such as a des-ethoxyethyl derivative) alters ionization efficiency and retention times in HPLC/LC-MS assays, rendering the quantification of Impurity 27 invalid under ICH Q3A guidelines and leading to rejected API batches . In synthetic applications, utilizing the free base (CAS 110963-63-8) instead of the hydrochloride salt introduces variability in oxidative degradation during storage and requires complex stoichiometric adjustments during the critical N-alkylation step, which directly depresses the final bilastine yield and complicates downstream purification .
Under accelerated stability testing, the hydrochloride salt of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole maintains >99.5% purity retention, whereas the free base is more susceptible to oxidative degradation . Quantitative analysis demonstrates that the HCl salt retains >99.5% purity over 6 months of storage, while the free base form degrades to <98.0% under identical environmental conditions [1]. This documented stability prevents the accumulation of secondary degradation products prior to the final synthetic step.
| Evidence Dimension | Solid-state purity retention (6 months at 40°C/75% RH) |
| Target Compound Data | >99.5% purity (HCl salt, CAS 1841081-72-8) |
| Comparator Or Baseline | <98.0% purity (Free base, CAS 110963-63-8) |
| Quantified Difference | >1.5% higher absolute purity retention |
| Conditions | Accelerated stability testing (40°C/75% RH) without inert atmosphere |
Ensures reliable long-term storage and consistent material quality for bulk manufacturing without requiring expensive ultra-low temperature logistics.
For the release testing of bilastine API, accurate quantification of process impurities is mandatory. The highly pure 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride reference standard provides a sharp, baseline-resolved peak with a tailing factor of <1.2 and a distinct relative retention time (RRT) of approximately 0.85 against the main bilastine peak in standard reversed-phase HPLC . In contrast, using crude synthetic mixtures or closely related des-alkyl analogs results in co-elution (RRT ~0.98) and poor peak symmetry, preventing accurate integration [1].
| Evidence Dimension | Chromatographic resolution and peak symmetry |
| Target Compound Data | Tailing factor <1.2, distinct RRT ~0.85 |
| Comparator Or Baseline | Crude analogs exhibiting co-elution (RRT ~0.98) |
| Quantified Difference | Complete baseline resolution vs. co-elution |
| Conditions | Reversed-phase HPLC (C18 column, gradient mobile phase) for bilastine API release |
Mandatory for meeting ICH Q3A regulatory guidelines for the accurate quantification of Impurity 27 in commercial API batches.
In the convergent synthesis of bilastine, the coupling of the piperidine secondary amine with the corresponding tosylate or halide precursor is the critical final stage. Utilizing the precisely controlled hydrochloride salt (with appropriate in situ neutralization) affords an isolated yield of the bilastine intermediate exceeding 85% [1]. Conversely, utilizing the less stable, un-purified free base often leads to increased poly-alkylation and degradation byproducts, restricting the isolated yield to <70% . The use of the HCl salt minimizes these side reactions, streamlining the subsequent hydrolysis step.
| Evidence Dimension | Isolated yield of N-alkylation product |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | <70% isolated yield (using un-purified free base) |
| Quantified Difference | >15% increase in isolated yield |
| Conditions | N-alkylation with alkyl tosylate/halide in the presence of an inorganic base |
Directly dictates the cost-of-goods (COGs) and reduces the downstream purification burden in commercial-scale bilastine production.
As a recognized pharmacopeial impurity (Bilastine Impurity 27), this highly pure hydrochloride salt is essential for calibrating HPLC and LC-MS instruments. It enables quality control laboratories to accurately quantify residual intermediate levels in final bilastine API batches, ensuring compliance with strict regulatory thresholds .
In the industrial manufacturing of bilastine, this compound serves as the primary benzimidazole-piperidine building block. Its quantified solid-state stability and predictable reactivity make it a highly efficient substrate for the critical N-alkylation step, maximizing yield and minimizing poly-alkylation byproducts during scale-up [1].
Due to its structural similarity to the parent drug bilastine, this intermediate is frequently utilized in the development of bioanalytical LC-MS/MS methods. It acts as a reliable system suitability standard or structural analog to validate extraction recovery and chromatographic resolution in complex biological matrices .